

3,4-Dimethylisoxazole-5-carboxylic acid crystal structure

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Compound of Interest

Compound Name: 3,4-Dimethylisoxazole-5-carboxylic acid

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An In-Depth Technical Guide to the Prospective Crystal Structure of **3,4-Dimethylisoxazole-5-carboxylic Acid**

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Abstract

For professionals engaged in drug discovery and materials science, an exhaustive understanding of a molecule's three-dimensional structure is a non-negotiable prerequisite for rational design. This guide addresses the structural elucidation of **3,4-dimethylisoxazole-5-carboxylic acid**, a member of the privileged isoxazole scaffold class. While a definitive single-crystal X-ray structure for this specific isomer is not yet publicly documented, this whitepaper provides a comprehensive framework for its determination. By synthesizing data from closely related isoxazole derivatives, this document outlines a robust, field-proven protocol for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it predicts the likely molecular geometry and supramolecular arrangement, offering valuable insights for researchers working with this and similar heterocyclic systems.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.^[1] Its unique electronic and structural properties make it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.^[1] Isoxazole derivatives exhibit a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antibacterial activities.^[2] The inclusion of a carboxylic acid functional group can further modulate a molecule's pharmacokinetic profile by enhancing solubility or providing a critical interaction point with biological targets.^{[1][3]}

3,4-Dimethylisoxazole-5-carboxylic acid (CAS 91367-90-7) is a specific isomer within this important class.^[4] A precise understanding of its crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.^[5] ^[6] This guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Crystallization: A Self-Validating Protocol

The first and often most challenging step in structural biology is obtaining a high-quality single crystal suitable for X-ray diffraction.^[5] The following protocol is adapted from established methods for related isoxazole carboxylic acids and provides a logical workflow for producing and crystallizing the title compound.

Proposed Synthesis Pathway

While multiple synthetic routes to isoxazole derivatives exist, a common and effective method involves the cyclocondensation of a β -dicarbonyl compound with hydroxylamine.^[7] For **3,4-dimethylisoxazole-5-carboxylic acid**, a plausible precursor would be an appropriately substituted β -keto ester. The subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Experimental Protocol: From Synthesis to Crystal

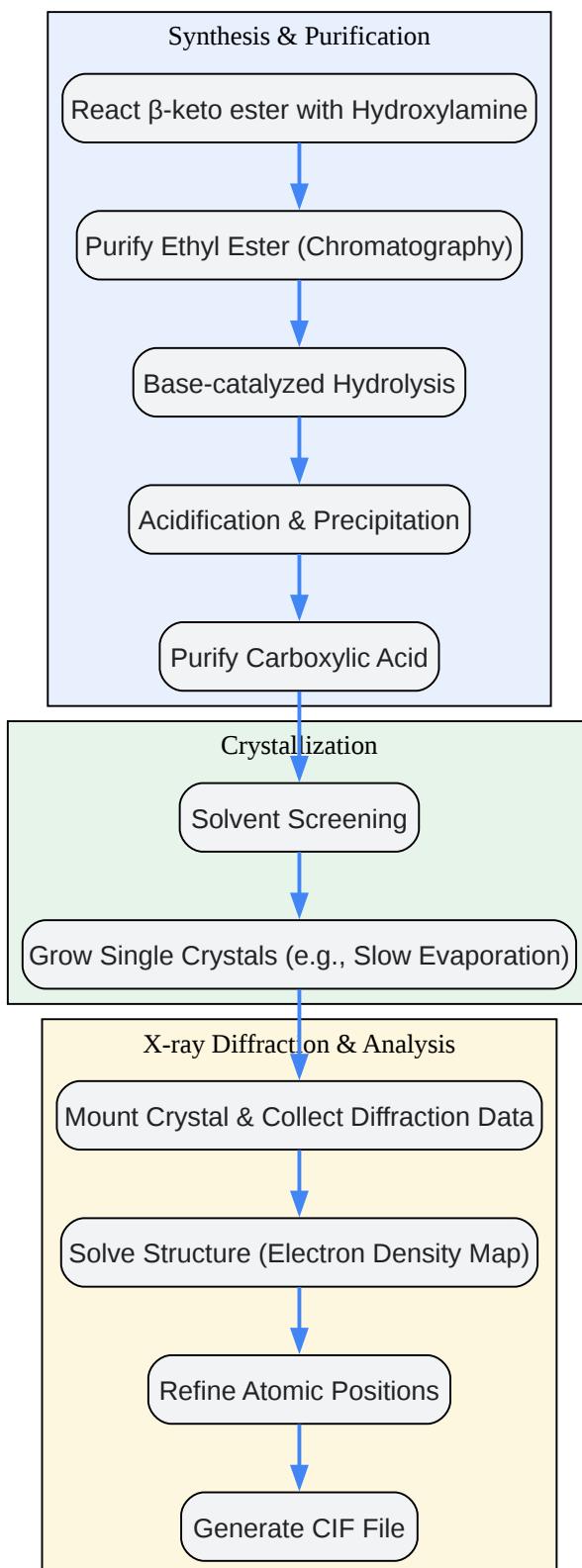
- Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate:
 - React ethyl 2-methyl-3-oxobutanoate with hydroxylamine hydrochloride in a suitable solvent such as ethanol.

- The reaction is typically carried out in the presence of a base (e.g., sodium acetate) to neutralize the HCl released.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel.
- **Hydrolysis to 3,4-Dimethylisoxazole-5-carboxylic Acid:**
 - Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and methanol.[8]
 - Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature for several hours.[8]
 - Causality: The hydroxide ions catalyze the hydrolysis of the ester to the corresponding carboxylate salt.
 - After the reaction is complete (monitored by TLC), remove the organic solvents via rotary evaporation.
 - Acidify the remaining aqueous solution with a strong acid (e.g., 6 N HCl) to a pH of ~2.[8]
 - Causality: Protonation of the carboxylate salt causes the free carboxylic acid to precipitate out of the solution due to its lower water solubility.
 - Collect the precipitate by filtration, wash with cold water to remove residual salts, and dry under vacuum.
- **Crystallization for X-ray Diffraction:**
 - The key to obtaining diffraction-quality crystals is slow, controlled precipitation from a saturated solution.[5]
 - Solvent Selection: Test the solubility of the purified acid in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) to find a solvent in which it is sparingly soluble at room temperature but more soluble upon heating.

- Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
- Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the solvent of the solution). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
- The resulting crystals should be clear, well-formed, and typically >0.1 mm in each dimension.^[5]

Workflow Visualization

The overall process from synthesis to data analysis is a linear progression, as illustrated below.

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Caption: Workflow from synthesis to structural analysis.

Prospective Crystal Structure Analysis

While the specific crystallographic data for **3,4-dimethylisoxazole-5-carboxylic acid** is not available, we can predict its key structural features based on the analysis of related compounds, such as 5-methylisoxazole-4-carboxylic acid.[9][10]

X-ray Diffraction Methodology

The standard protocol for single-crystal X-ray diffraction involves several key stages:[5][6]

- Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full diffraction pattern.[5]
- Structure Solution: The positions and intensities of the diffracted beams are used to calculate an electron density map of the unit cell.[5]
- Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are adjusted (refined) to achieve the best possible fit between the calculated and observed diffraction data.[5]

Predicted Physicochemical and Crystallographic Properties

The following table summarizes the known properties of the target compound and provides predicted values for its crystallographic analysis based on typical small organic molecules.

Property	Value / Predicted Value	Source
Chemical Formula	<chem>C6H7NO3</chem>	[4]
Molecular Weight	141.12 g/mol	[4]
IUPAC Name	3,4-dimethyl-1,2-oxazole-5-carboxylic acid	[4]
Predicted Crystal System	Monoclinic or Orthorhombic	General Knowledge
Predicted Space Group	P2 ₁ /c or Pnma (common for centrosymmetric molecules)	General Knowledge
Predicted Z value	2 or 4	General Knowledge
Predicted H-Bonding	Carboxylic acid dimer (R ² ₂ (8) motif) or acid-isoxazole chain	[9][10]

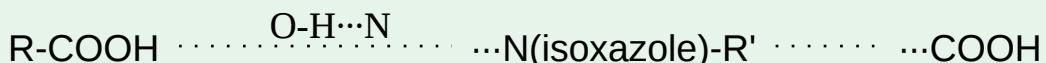
Molecular Geometry and Supramolecular Interactions

The molecular structure will feature a planar isoxazole ring. The key structural determinants in the crystal lattice will be the intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid group.

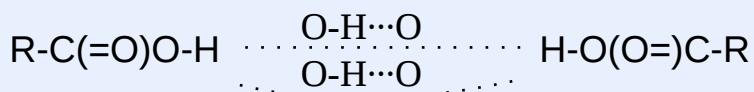
- **Intramolecular Interactions:** The planarity of the molecule will be a key feature, similar to other isoxazole derivatives.[11]
- **Intermolecular Hydrogen Bonding:** Carboxylic acids in the solid state typically form strong hydrogen bonds. Two primary motifs are anticipated:
 - **Centrosymmetric Dimer:** The most common motif for carboxylic acids is the formation of a dimer, where two molecules are linked by a pair of O-H…O hydrogen bonds between their carboxyl groups.
 - **Chain Formation:** Alternatively, strong intermolecular O-H…N hydrogen bonds can form between the carboxylic acid's hydroxyl group and the nitrogen atom of the isoxazole ring of an adjacent molecule, leading to the formation of a linear chain.[9][10] This has been observed in the crystal structure of 5-methylisoxazole-4-carboxylic acid.[9][10]

The diagram below illustrates these potential hydrogen bonding networks.

Acid-Isoxazole Chain Motif



Carboxylic Acid Dimer Motif



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